Cas no 192766-76-0 (L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-)

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-, is a modified tyrosine derivative featuring multiple iodine substitutions and an Fmoc-protected amine group. This compound is primarily used in peptide synthesis and radiopharmaceutical research due to its high reactivity and stability under standard coupling conditions. The presence of iodine atoms enhances its utility in radiolabeling applications, while the Fmoc group allows for selective deprotection in solid-phase peptide synthesis. Its structural features make it valuable for developing targeted imaging agents and studying tyrosine-based biochemical pathways. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo- structure
192766-76-0 structure
Product name:L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-
CAS No:192766-76-0
MF:C30H22I3NO6
MW:873.212205410004
CID:5841641
PubChem ID:15700514

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo- Chemical and Physical Properties

Names and Identifiers

    • L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
    • 192766-76-0
    • BB 0260830
    • EN300-650699
    • Inchi: 1S/C30H22I3NO6/c31-23-14-17(9-10-27(23)35)40-28-24(32)11-16(12-25(28)33)13-26(29(36)37)34-30(38)39-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,14,22,26,35H,13,15H2,(H,34,38)(H,36,37)/t26-/m0/s1
    • InChI Key: FQBGLNJEPLLMGR-SANMLTNESA-N
    • SMILES: C(O)(=O)[C@H](CC1=CC(I)=C(OC2=CC=C(O)C(I)=C2)C(I)=C1)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

Computed Properties

  • Exact Mass: 872.8581g/mol
  • Monoisotopic Mass: 872.8581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 9
  • Complexity: 846
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.8
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.990±0.06 g/cm3(Predicted)
  • Boiling Point: 799.1±60.0 °C(Predicted)
  • pka: 2.77±0.10(Predicted)

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-650699-0.05g
192766-76-0
0.05g
$2637.0 2023-06-04
Enamine
EN300-650699-0.1g
192766-76-0
0.1g
$2762.0 2023-06-04
Enamine
EN300-650699-5.0g
192766-76-0
5g
$9107.0 2023-06-04
Enamine
EN300-650699-0.5g
192766-76-0
0.5g
$3014.0 2023-06-04
Enamine
EN300-650699-1.0g
192766-76-0
1g
$3139.0 2023-06-04
Enamine
EN300-650699-10.0g
192766-76-0
10g
$13504.0 2023-06-04
Enamine
EN300-650699-0.25g
192766-76-0
0.25g
$2889.0 2023-06-04
Enamine
EN300-650699-2.5g
192766-76-0
2.5g
$6155.0 2023-06-04

Additional information on L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-

Chemical Compound CAS No. 192766-76-0: L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo

The chemical compound with CAS No. 192766-76-0, commonly referred to as L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo, is a highly specialized molecule with significant applications in the fields of pharmacology and biotechnology. This compound is a derivative of L-Tyrosine, an amino acid that plays a crucial role in various biological processes, including the synthesis of neurotransmitters such as dopamine and norepinephrine. The addition of the N-(9H-fluorenylmethoxy)carbonyl group and the 4-hydroxy-3-iodophenyl substituent introduces unique chemical properties that make this compound valuable for research and development purposes.

Recent studies have highlighted the potential of this compound in drug delivery systems and targeted therapy. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis due to its stability and ease of removal under specific conditions. In this compound, the Fmoc group serves as a protective moiety, ensuring precise control over the reactivity of the molecule during synthesis. The presence of multiple iodine atoms in the 4-hydroxy-3-iodophenyl and 3,5-diiodo groups further enhances its utility in radioimaging and therapeutic applications.

One of the most promising areas of research involving this compound is its application in radiopharmaceuticals. The iodine atoms can be readily substituted with radioactive isotopes such as iodine-123 or iodine-124, enabling the use of this compound in positron emission tomography (PET) imaging. This capability has significant implications for early diagnosis and treatment monitoring in oncology and neurology. Recent advancements in click chemistry have also facilitated the incorporation of this compound into complex molecular scaffolds, further expanding its potential applications.

The synthesis of L-Tyrosine, N-(Fmoc)-O-(4-hydroxy-3-iodylphenyl)-3,5-diiodo involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has proven particularly effective in constructing the aromatic ring system with high precision. Researchers have also explored green chemistry approaches to minimize waste and improve the overall efficiency of the synthesis process.

In terms of biological activity, this compound has shown remarkable selectivity towards specific receptors and enzymes. Preclinical studies have demonstrated its ability to modulate signaling pathways involved in inflammation and neurodegenerative diseases. Its unique structure allows for selective binding to certain protein targets, making it a valuable tool for drug discovery efforts.

Looking ahead, ongoing research aims to optimize the pharmacokinetic properties of this compound to enhance its bioavailability and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory to clinical trials.

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